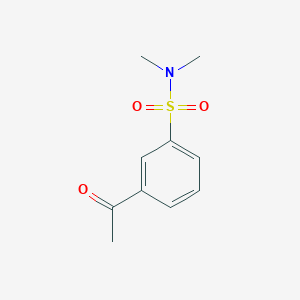

3-acetyl-N,N-dimethylbenzene-1-sulfonamide

Overview

Description

3-acetyl-N,N-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for 3-acetyl-N,N-dimethylbenzene-1-sulfonamide is 1S/C10H13NO3S/c1-8(12)9-5-4-6-10(7-9)15(13,14)11(2)3/h4-7H,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

3-acetyl-N,N-dimethylbenzene-1-sulfonamide is a powder with a melting point of 73-76 degrees Celsius . It is stored at room temperature .Scientific Research Applications

Antimicrobial and Antibacterial Applications

Sulfonamides have a long history as synthetic bacteriostatic antibiotics used in the treatment of bacterial infections and those caused by other microorganisms (Gulcin & Taslimi, 2018). Their primary mechanism involves the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, which is vital for DNA, RNA, and protein production. This class of compounds has been investigated for its utility across various diseases, including cancer, glaucoma, inflammation, and Alzheimer’s disease.

Anticancer Properties

Recent patents have revealed sulfonamides' potential in anticancer therapy, highlighting their role in inhibiting enzymes such as carbonic anhydrase, which is implicated in tumor growth and metastasis. Notable is their application in targeting specific cancer types, demonstrating significant antitumor activity (Carta, Scozzafava, & Supuran, 2012). The versatility of sulfonamides in drug design allows for the development of novel therapeutics with potential application in cancer treatment.

Environmental and Ecotoxicological Impact

Sulfonamides present in the environment, primarily derived from agricultural activities, have been studied for their impact on microbial populations and potential human health hazards. Their persistence can promote resistance among clinically relevant microorganisms, posing threats to antibiotic efficacy (Baran, Adamek, Ziemiańska, & Sobczak, 2011). Understanding the environmental fate and ecotoxicological impact of sulfonamides is crucial for developing strategies to mitigate their adverse effects.

Analytical and Diagnostic Applications

The development of analytical methods for the detection and quantification of sulfonamides has significant implications for environmental monitoring and food safety. Techniques such as capillary electrophoresis have been employed to analyze sulfonamides in various matrices, contributing to the understanding of their behavior and distribution in the environment (Hoff & Kist, 2009). These analytical advancements are vital for assessing the risk and presence of sulfonamides in the biosphere.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-acetyl-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-8(12)9-5-4-6-10(7-9)15(13,14)11(2)3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYOVMIYBUJTFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-N,N-dimethylbenzene-1-sulfonamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2577666.png)

![Ethyl 6-((4'-carbamoyl-[1,4'-bipiperidin]-1'-yl)methyl)-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2577667.png)

![3-(3-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2577671.png)

![2-((2-methoxyethyl)amino)-6-methyl-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2577675.png)